molecular formula C8H9ClN2O B051005 1-Allyl-3-methyl-1H-pyrazole-4-carbonyl chloride CAS No. 113100-63-3

1-Allyl-3-methyl-1H-pyrazole-4-carbonyl chloride

Cat. No. B051005
M. Wt: 184.62 g/mol
InChI Key: ZSRDIHHMXULAOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Allyl-3-methyl-1H-pyrazole-4-carbonyl chloride, also known as AMPC, is a pyrazole derivative that has gained significant attention in the field of medicinal chemistry due to its potential pharmacological properties. AMPC is a versatile compound that can be synthesized using various methods and has shown promising results in scientific research applications.

Mechanism Of Action

The mechanism of action of 1-Allyl-3-methyl-1H-pyrazole-4-carbonyl chloride is not fully understood, but it is believed to act through multiple pathways. It has been suggested that 1-Allyl-3-methyl-1H-pyrazole-4-carbonyl chloride can inhibit the activity of certain enzymes involved in tumor growth and inflammation. Additionally, 1-Allyl-3-methyl-1H-pyrazole-4-carbonyl chloride has been shown to induce apoptosis, or programmed cell death, in cancer cells.

Biochemical And Physiological Effects

1-Allyl-3-methyl-1H-pyrazole-4-carbonyl chloride has been shown to have a low toxicity profile and is well-tolerated in animal models. Studies have also shown that 1-Allyl-3-methyl-1H-pyrazole-4-carbonyl chloride can cross the blood-brain barrier, indicating its potential as a therapeutic agent for neurological disorders.

Advantages And Limitations For Lab Experiments

One advantage of using 1-Allyl-3-methyl-1H-pyrazole-4-carbonyl chloride in lab experiments is its relative ease of synthesis and low toxicity profile. However, one limitation is the lack of understanding of its mechanism of action, which may make it difficult to optimize its therapeutic potential.

Future Directions

There are several potential future directions for the study of 1-Allyl-3-methyl-1H-pyrazole-4-carbonyl chloride. One area of interest is its potential as an antiviral agent, particularly against emerging viruses such as SARS-CoV-2. Additionally, further research is needed to fully understand the mechanism of action of 1-Allyl-3-methyl-1H-pyrazole-4-carbonyl chloride and optimize its therapeutic potential for various diseases. Finally, studies investigating the pharmacokinetics and pharmacodynamics of 1-Allyl-3-methyl-1H-pyrazole-4-carbonyl chloride in humans are needed to determine its safety and efficacy as a therapeutic agent.

Synthesis Methods

1-Allyl-3-methyl-1H-pyrazole-4-carbonyl chloride can be synthesized using different methods, including the reaction of 1-allyl-3-methylpyrazole with phosgene or thionyl chloride. Another method involves the reaction of 1-allyl-3-methylpyrazole with oxalyl chloride and subsequent reaction with triethylamine and phosgene. The synthesis of 1-Allyl-3-methyl-1H-pyrazole-4-carbonyl chloride is relatively simple and can be carried out in a laboratory setting.

Scientific Research Applications

1-Allyl-3-methyl-1H-pyrazole-4-carbonyl chloride has been studied for its potential pharmacological properties, including its antitumor, anti-inflammatory, and antiviral activities. Studies have shown that 1-Allyl-3-methyl-1H-pyrazole-4-carbonyl chloride can inhibit the growth of cancer cells and reduce inflammation in animal models. Additionally, 1-Allyl-3-methyl-1H-pyrazole-4-carbonyl chloride has shown potential as an antiviral agent against hepatitis B and C viruses.

properties

CAS RN

113100-63-3

Product Name

1-Allyl-3-methyl-1H-pyrazole-4-carbonyl chloride

Molecular Formula

C8H9ClN2O

Molecular Weight

184.62 g/mol

IUPAC Name

3-methyl-1-prop-2-enylpyrazole-4-carbonyl chloride

InChI

InChI=1S/C8H9ClN2O/c1-3-4-11-5-7(8(9)12)6(2)10-11/h3,5H,1,4H2,2H3

InChI Key

ZSRDIHHMXULAOH-UHFFFAOYSA-N

SMILES

CC1=NN(C=C1C(=O)Cl)CC=C

Canonical SMILES

CC1=NN(C=C1C(=O)Cl)CC=C

synonyms

1H-Pyrazole-4-carbonyl chloride, 3-methyl-1-(2-propenyl)- (9CI)

Origin of Product

United States

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